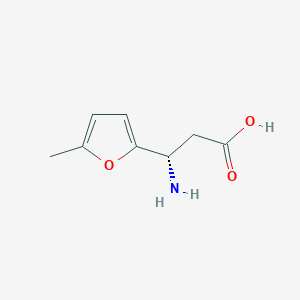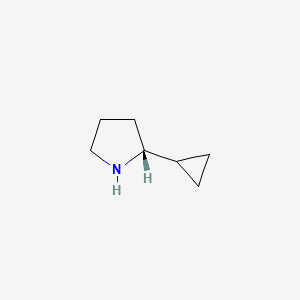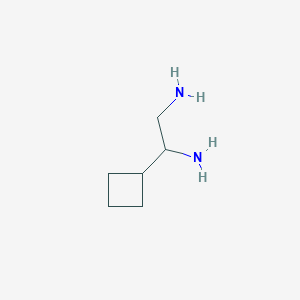
4-(1-Aminoethyl)-2-methylbenzonitrile
Descripción general
Descripción
4-(1-Aminoethyl)-2-methylbenzonitrile, also known as 4-Methyl-MDA or 4-Methylmethcathinone, is a psychoactive drug that belongs to the class of cathinone derivatives. It is a synthetic compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
Target of Action
The compound 4-(1-Aminoethyl)-2-methylbenzonitrile, also known as Y-27632, primarily targets the Rho-associated protein kinase (ROCK) pathway . This pathway plays a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis .
Mode of Action
Y-27632 acts as an inhibitor of the ROCK pathway . It selectively inhibits p160ROCK, a key protein in the pathway, although it can inhibit other protein kinases such as PKCs at higher concentrations . By inhibiting the ROCK pathway, Y-27632 affects the downstream processes controlled by this pathway, leading to changes in cell behavior .
Biochemical Pathways
The inhibition of the ROCK pathway by Y-27632 affects several biochemical pathways. For instance, it has been shown to soften the actin cytoskeleton by inhibiting myosin II, which is crucial for cell morphology and migration . Additionally, it has been associated with the Hippo signaling pathway, which is important for organ size determination and tumorigenesis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability when administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to fully understand its impact on bioavailability.
Result of Action
The inhibition of the ROCK pathway by Y-27632 leads to various cellular effects. For instance, it has been shown to stimulate significant neurite growth in cultured dorsal root ganglion neurons exposed to inhibitory substrates . This suggests that Y-27632 could potentially promote axon regeneration and recovery after central nervous system injuries .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-Aminoethyl)-2-methylbenzonitrile in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in the brain. However, its psychoactive effects may also limit its use in certain experiments. Additionally, the legality and availability of the compound may vary depending on the country and jurisdiction.
Direcciones Futuras
There are several future directions for research on 4-(1-Aminoethyl)-2-methylbenzonitrile. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Its stimulating and empathogenic effects may make it a useful adjunct to psychotherapy. Another area of research is its potential as a tool for studying the role of serotonin in the brain. Further studies on the mechanism of action and pharmacokinetics of the compound are also needed to fully understand its effects.
Aplicaciones Científicas De Investigación
4-(1-Aminoethyl)-2-methylbenzonitrile has been studied for its potential use as a research chemical. It has been shown to have stimulating and empathogenic effects similar to other cathinone derivatives such as 4-Methylmethamphetamine (4-MMA) and 3,4-Methylenedioxymethamphetamine (MDMA). It has also been found to have a high affinity for the serotonin transporter, which may explain its psychoactive effects.
Propiedades
IUPAC Name |
4-(1-aminoethyl)-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-5,8H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRJNHRMERBWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile](/img/structure/B3228856.png)









